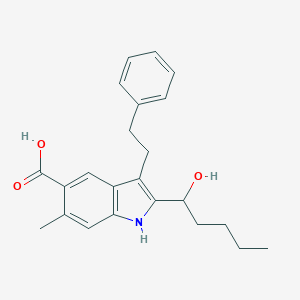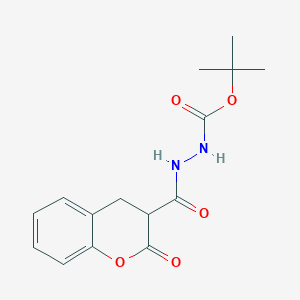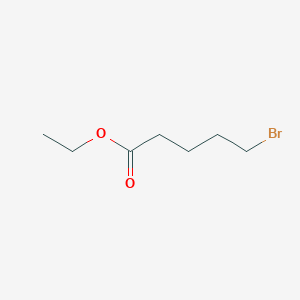
Faranoxi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FARANOXI is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FARANOXI involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Solid Phase Synthesis: This method involves the use of solid supports to facilitate the reaction.
Liquid Phase Synthesis: Involves the use of solvents to dissolve reactants and facilitate the reaction.
Gas Phase Synthesis: Utilizes gaseous reactants and is often employed for large-scale production
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactors and stringent quality control measures to ensure consistency and purity. Techniques such as chemical vapor deposition and molecular beam epitaxy are often used to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: FARANOXI undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl groups
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .
Scientific Research Applications
FARANOXI has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential as an antineoplastic agent, showing promise in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of FARANOXI involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and altering their function, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Compound A: Shares similar structural features but differs in its reactivity and applications.
Compound B: Exhibits similar biological activity but has different chemical properties.
Compound C: Used in similar industrial applications but has a different mechanism of action .
Uniqueness of FARANOXI: this compound stands out due to its unique combination of chemical properties, biological activity, and industrial applications. Its versatility and effectiveness in various fields make it a valuable compound for research and development .
Properties
CAS No. |
159126-29-1 |
|---|---|
Molecular Formula |
C12H18Cl2NO7P |
Molecular Weight |
390.15 g/mol |
IUPAC Name |
4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;phosphoric acid |
InChI |
InChI=1S/C12H15Cl2NO3.H3O4P/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H3,1,2,3,4) |
InChI Key |
DMZGCZWBSXHKNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |
Key on ui other cas no. |
159126-29-1 |
Synonyms |
faranoxi p-(di(2-chloroethyl)amino)phenylacetic acid, N-oxide, phosphate salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)





![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)



![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
